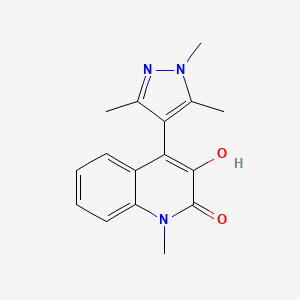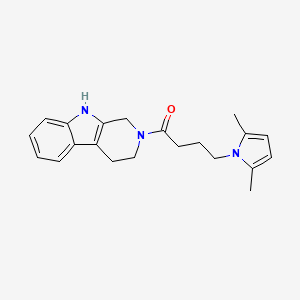
3-hydroxy-1-methyl-4-(1,3,5-trimethyl-1H-pyrazol-4-yl)quinolin-2(1H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-HYDROXY-1-METHYL-4-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1,2-DIHYDROQUINOLIN-2-ONE is a complex organic compound that belongs to the class of quinolines. Quinolines are known for their diverse biological activities and are often used in medicinal chemistry for drug development.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-HYDROXY-1-METHYL-4-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1,2-DIHYDROQUINOLIN-2-ONE typically involves multi-step organic reactions. A common approach might include:
Formation of the pyrazole ring: This can be achieved through the reaction of a suitable diketone with hydrazine derivatives.
Quinoline ring synthesis: This step might involve the cyclization of an aniline derivative with a suitable aldehyde or ketone under acidic or basic conditions.
Hydroxylation and methylation: Introduction of the hydroxyl and methyl groups can be done using specific reagents like methyl iodide for methylation and hydroxylating agents for the hydroxyl group.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction environments, and purification techniques like recrystallization or chromatography.
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming quinone derivatives.
Reduction: Reduction reactions might convert the compound into dihydroquinoline derivatives.
Substitution: Various substitution reactions can occur, especially on the pyrazole and quinoline rings.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halogens, alkylating agents.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydroquinoline derivatives.
科学研究应用
3-HYDROXY-1-METHYL-4-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1,2-DIHYDROQUINOLIN-2-ONE could have various applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.
Medicine: Possible applications in drug development, particularly for diseases where quinoline derivatives are effective.
Industry: Could be used in the synthesis of dyes, pigments, or other industrial chemicals.
作用机制
The mechanism of action for this compound would depend on its specific interactions with biological targets. Generally, quinoline derivatives can interact with enzymes, receptors, or DNA, leading to various biological effects. The molecular targets might include:
Enzymes: Inhibition or activation of specific enzymes.
Receptors: Binding to receptors to modulate their activity.
DNA: Intercalation into DNA, affecting replication and transcription.
相似化合物的比较
Similar Compounds
Quinoline: The parent compound, known for its antimalarial properties.
Hydroxyquinoline: Similar structure with hydroxyl groups, used in various medicinal applications.
Pyrazole derivatives: Known for their anti-inflammatory and analgesic properties.
Uniqueness
3-HYDROXY-1-METHYL-4-(1,3,5-TRIMETHYL-1H-PYRAZOL-4-YL)-1,2-DIHYDROQUINOLIN-2-ONE is unique due to its specific substitution pattern, which might confer distinct biological activities and chemical reactivity compared to other quinoline and pyrazole derivatives.
属性
分子式 |
C16H17N3O2 |
|---|---|
分子量 |
283.32 g/mol |
IUPAC 名称 |
3-hydroxy-1-methyl-4-(1,3,5-trimethylpyrazol-4-yl)quinolin-2-one |
InChI |
InChI=1S/C16H17N3O2/c1-9-13(10(2)19(4)17-9)14-11-7-5-6-8-12(11)18(3)16(21)15(14)20/h5-8,20H,1-4H3 |
InChI 键 |
WGYSHQDHAFCTMK-UHFFFAOYSA-N |
规范 SMILES |
CC1=C(C(=NN1C)C)C2=C(C(=O)N(C3=CC=CC=C32)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(E)-N,N-dimethyl-2-[7-methyl-3-(methylsulfonyl)-8-phenylpyrazolo[5,1-c][1,2,4]triazin-4-yl]ethenamine](/img/structure/B11028137.png)
![3,3'-Sulfanediylbis[1-(4-methylphenyl)pyrrolidine-2,5-dione]](/img/structure/B11028140.png)
![methyl {[5-(2-methoxy-2-oxoethoxy)-4-oxo-2-phenyl-4H-chromen-7-yl]oxy}acetate](/img/structure/B11028143.png)
![Ethyl 4-(4-chlorophenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11028144.png)
![Tetramethyl 9'-[{4-[4,5-bis(methoxycarbonyl)-1,3-dithiol-2-ylidene]-1,2,2-trimethyl-3-thioxo-1,2,3,4-tetrahydroquinolin-6-yl}(phenyl)methyl]-5',5',6'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thi](/img/structure/B11028145.png)
![Tetramethyl 6'-[(3,4-dichlorophenyl)carbamoyl]-5',5',8'-trimethyl-5',6'-dihydrospiro[1,3-dithiole-2,1'-thiopyrano[2,3-c]quinoline]-2',3',4,5-tetracarboxylate](/img/structure/B11028146.png)
![4,6-dimethyl-N-[4-methyl-6-(trifluoromethyl)pyrimidin-2-yl]quinazolin-2-amine](/img/structure/B11028151.png)
![dimethyl 2-[6-methoxy-2,2-dimethyl-1-(thiophen-2-ylacetyl)-3-thioxo-2,3-dihydroquinolin-4(1H)-ylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B11028153.png)
![2-[9-(3,5-dimethylphenyl)-2-methoxy-7,7-dimethyl-5-oxo-10-thioxo-9,10-dihydro-7H-isothiazolo[5,4-c]pyrrolo[3,2,1-ij]quinolin-4(5H)-yliden]malononitrile](/img/structure/B11028160.png)
![3-{[1-(2-cyanoethyl)-1H-benzimidazol-2-yl]sulfanyl}propanenitrile](/img/structure/B11028176.png)
![N-(3-methoxyphenyl)-2-({1-[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidin-3-yl}carbonyl)hydrazinecarbothioamide](/img/structure/B11028177.png)
![(1E)-1-[(4-ethylphenyl)imino]-8-methoxy-4,4,6-trimethyl-5,6-dihydro-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B11028187.png)
![N-[1-(1H-benzimidazol-2-yl)-2-phenylethyl]-3-(3,5-dihydroxy-1,2,4-triazin-6-yl)propanamide](/img/structure/B11028195.png)

